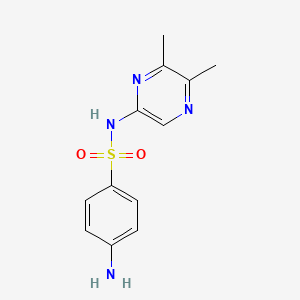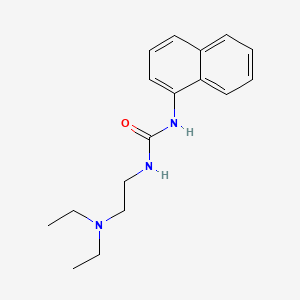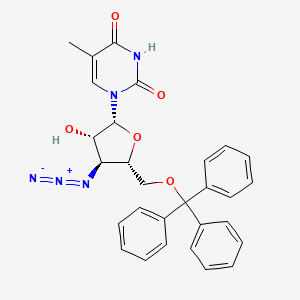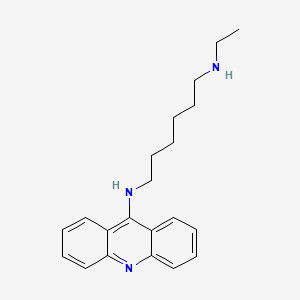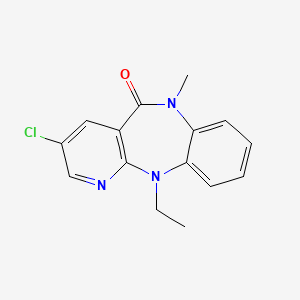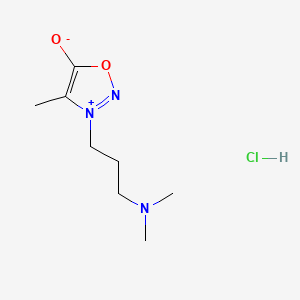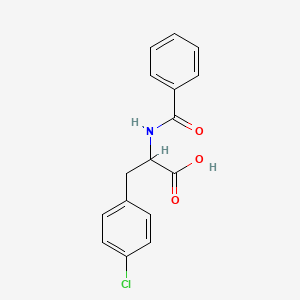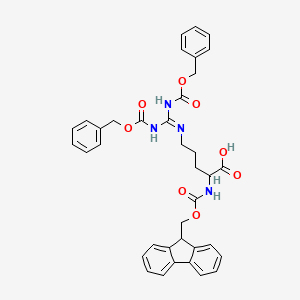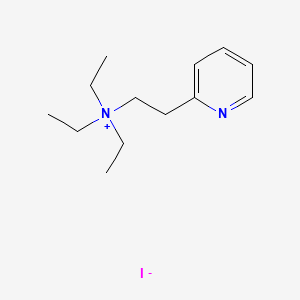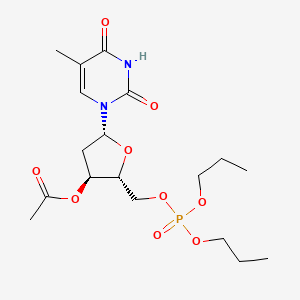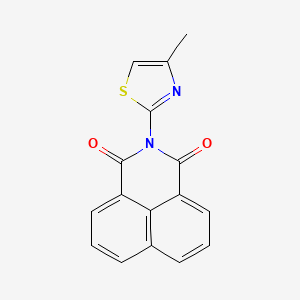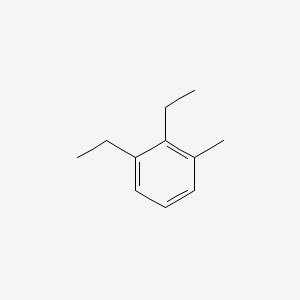
Benzene, 1,2-diethyl-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,2-diethyl-3-methyl- is an organic compound with the molecular formula C11H16. It is a derivative of benzene, where the benzene ring is substituted with two ethyl groups and one methyl group. This compound is also known by its IUPAC name, 1,2-diethyl-3-methylbenzene .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzene derivatives, including Benzene, 1,2-diethyl-3-methyl-, typically involves electrophilic aromatic substitution reactions. In these reactions, an electrophile replaces a hydrogen atom on the benzene ring. Common electrophiles used in these reactions include halogens, nitro groups, and alkyl groups .
Industrial Production Methods: Industrial production of benzene derivatives often involves the alkylation of benzene using alkyl halides in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Análisis De Reacciones Químicas
Types of Reactions: Benzene, 1,2-diethyl-3-methyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of alkyl groups to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert nitro groups to amines using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where an electrophile replaces a hydrogen atom on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1,2-diethyl-3-methyl- has various applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the behavior of aromatic hydrocarbons in biological systems.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzene, 1,2-diethyl-3-methyl- involves its interactions with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism:
Formation of a sigma complex: The electrophile forms a sigma bond with the benzene ring, generating a positively charged benzenonium intermediate.
Deprotonation: A proton is removed from the intermediate, restoring the aromaticity of the benzene ring.
Comparación Con Compuestos Similares
Toluene (Methylbenzene): A benzene ring with a single methyl group.
Ethylbenzene: A benzene ring with a single ethyl group.
Xylene (Dimethylbenzene): A benzene ring with two methyl groups in different positions (ortho, meta, or para).
Uniqueness: Benzene, 1,2-diethyl-3-methyl- is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and physical properties compared to other benzene derivatives .
Propiedades
Número CAS |
13632-93-4 |
|---|---|
Fórmula molecular |
C11H16 |
Peso molecular |
148.24 g/mol |
Nombre IUPAC |
1,2-diethyl-3-methylbenzene |
InChI |
InChI=1S/C11H16/c1-4-10-8-6-7-9(3)11(10)5-2/h6-8H,4-5H2,1-3H3 |
Clave InChI |
LRJOXARIJKBUFE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC(=C1CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



